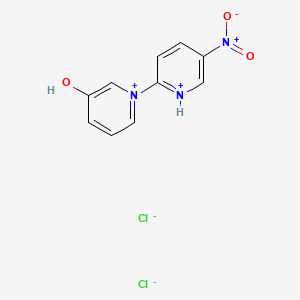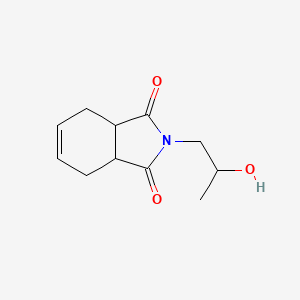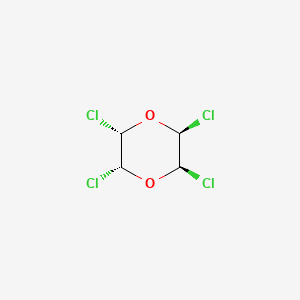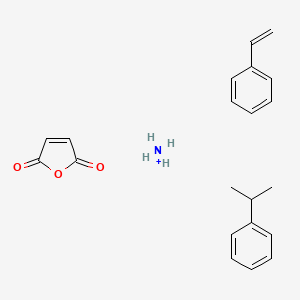
2,5-Furandione, telomer with ethenylbenzene and (1-methylethyl)benzene, ammonium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Furandione, telomer with ethenylbenzene and (1-methylethyl)benzene, ammonium salt: is a complex chemical compound that finds applications in various fields, including industrial and scientific research. This compound is known for its unique structural properties and reactivity, making it a subject of interest for chemists and researchers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Furandione, telomer with ethenylbenzene and (1-methylethyl)benzene, ammonium salt typically involves the telomerization of 2,5-furandione with ethenylbenzene and (1-methylethyl)benzene. The reaction conditions often include the use of specific catalysts and solvents to facilitate the telomerization process. The reaction is carried out under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous processing techniques. The use of advanced catalysts and optimized reaction conditions ensures high yield and purity of the final product. The ammonium salt form is typically obtained by neutralizing the telomerized product with an appropriate ammonium source.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include water, ethanol, and acetone.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or other reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity and structural properties make it valuable for creating polymers and other advanced materials.
Biology: In biological research, the compound may be used to study enzyme interactions and metabolic pathways. Its unique structure allows it to interact with biological molecules in specific ways, providing insights into biochemical processes.
Medicine: In medicine, the compound’s derivatives may be explored for their potential therapeutic properties. Research may focus on its ability to interact with biological targets and its potential as a drug candidate.
Industry: In industrial applications, the compound is used in the production of coatings, adhesives, and other materials. Its reactivity and stability make it suitable for various manufacturing processes.
Wirkmechanismus
The mechanism of action of 2,5-Furandione, telomer with ethenylbenzene and (1-methylethyl)benzene, ammonium salt involves its interaction with specific molecular targets. The compound’s structure allows it to form stable complexes with other molecules, facilitating various chemical reactions. The pathways involved may include catalytic cycles, where the compound acts as a catalyst or intermediate in the reaction.
Vergleich Mit ähnlichen Verbindungen
- 2,5-Furandione, telomer with ethenylbenzene and (1-methylethyl)benzene, 2-butoxyethyl ester, ammonium salt
- 2,5-Furandione, telomer with ethenylbenzene and (1-methylethyl)benzene, cyclohexyl 1-methylethyl ester, ammonium salt
Comparison: Compared to similar compounds, 2,5-Furandione, telomer with ethenylbenzene and (1-methylethyl)benzene, ammonium salt exhibits unique reactivity and stability. Its ammonium salt form enhances its solubility and makes it suitable for various applications. The presence of ethenylbenzene and (1-methylethyl)benzene in its structure provides additional functional groups that can participate in diverse chemical reactions, setting it apart from other related compounds.
Eigenschaften
CAS-Nummer |
52720-34-0 |
|---|---|
Molekularformel |
C21H26NO3+ |
Molekulargewicht |
340.4 g/mol |
IUPAC-Name |
azanium;cumene;furan-2,5-dione;styrene |
InChI |
InChI=1S/C9H12.C8H8.C4H2O3.H3N/c1-8(2)9-6-4-3-5-7-9;1-2-8-6-4-3-5-7-8;5-3-1-2-4(6)7-3;/h3-8H,1-2H3;2-7H,1H2;1-2H;1H3/p+1 |
InChI-Schlüssel |
TZBCZHVFJISLNX-UHFFFAOYSA-O |
Kanonische SMILES |
CC(C)C1=CC=CC=C1.C=CC1=CC=CC=C1.C1=CC(=O)OC1=O.[NH4+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![9H-Indeno[1,2-b]pyrazine-2,3-dicarbonitrile, 9-(2,3-dihydro-2-oxo-1H-inden-1-ylidene)-](/img/structure/B14650850.png)
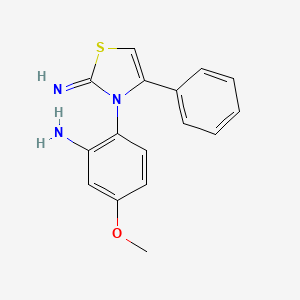

![N,N-dimethyl-2-(9-methyl-3,9-diazabicyclo[3.3.1]nonan-3-yl)ethanamine](/img/structure/B14650864.png)
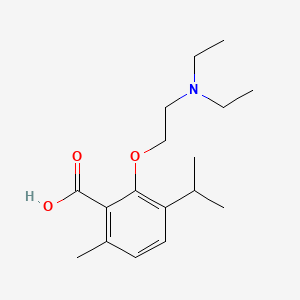
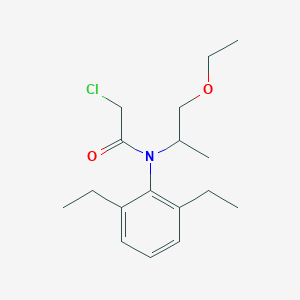
![1-Propanesulfonic acid, 2-methyl-3-[(1-oxo-2-propenyl)amino]-](/img/structure/B14650874.png)
